molecular formula C16H27N5 B11731746 N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

Cat. No.: B11731746
M. Wt: 289.42 g/mol
InChI Key: QTSYDDIPTWKIDN-UHFFFAOYSA-N
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Description

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique substitution pattern, which includes butan-2-yl, methyl, and 2-methylpropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of a suitable 1,3-diketone with hydrazine or a hydrazine derivative to form the pyrazole ring.

    Substitution reactions: The pyrazole ring is then subjected to various substitution reactions to introduce the butan-2-yl, methyl, and 2-methylpropyl groups. These reactions often involve the use of alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.

    Methylation: The final step involves the methylation of the pyrazole ring at the desired positions using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, and strong bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Pyrazole oxides and related derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H27N5

Molecular Weight

289.42 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-5-methyl-1-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C16H27N5/c1-6-13(4)21-15(7-8-18-21)10-17-16-9-14(5)20(19-16)11-12(2)3/h7-9,12-13H,6,10-11H2,1-5H3,(H,17,19)

InChI Key

QTSYDDIPTWKIDN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNC2=NN(C(=C2)C)CC(C)C

Origin of Product

United States

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